molecular formula C17H15NO4 B600817 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one CAS No. 923571-15-7

2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Cat. No. B600817
M. Wt: 297.31
InChI Key: TYTXFAJJDHEROA-UHFFFAOYSA-N
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Description

2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C17H15NO4 . It is an impurity in the synthesis of Donepezil , a medication used for the treatment of Alzheimer’s disease .


Synthesis Analysis

The synthesis of this compound involves a Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one . The reaction yields a pale yellow solid with a melting point of 97–99 °C .


Molecular Structure Analysis

The molecular structure of this compound includes a racemic mixture with defined stereocenters . The compound has a molecular weight of 297.31 .


Chemical Reactions Analysis

The compound is involved in a variety of chemical reactions, including the Michael addition reaction . This reaction results in a variety of compounds with different stability .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 510.6±50.0 °C and a predicted density of 1.274±0.06 g/cm3 . It also has a predicted pKa value of 7.08±0.20 .

Scientific Research Applications

Stability and Reactivity

  • 2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, as a part of the inden-2-ones family, has been observed to exhibit more stability than its counterparts lacking methoxyl substituents. For instance, certain inden-2-ones failed to dimerize at 20 °C, showcasing their stable nature even at low temperatures (Bradshaw, Jones & Nongrum, 1991).

Synthesis and Antioxidant Activity

  • Synthesis of coumarin derivatives containing 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one has been reported. These derivatives have shown promising in vitro antioxidant activity, with notable DPPH radical scavenging activity and ferrous ion chelating ability. Furthermore, they demonstrated significant in vivo antihyperglycemic activity against Streptozotocin–nicotinamide induced adult Wistar rats (Kenchappa et al., 2017).

Antimicrobial Properties

  • Novel derivatives of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one have been synthesized and evaluated for antimicrobial activity. The synthesized compounds have shown promising antibacterial activity, indicating the potential of this compound in antimicrobial applications (Patel, Bhatt, Bhatt & Joshi, 2018).

Synthesis and Biological Evaluation

  • The compound has been a part of studies focusing on the synthesis and evaluation of various derivatives. These studies involve analyzing the antimycobacterial and enzyme inhibitory activities of the synthesized compounds. Some derivatives have shown moderate to high inhibitory activities against specific strains and enzymes, indicating the compound's potential in medicinal chemistry (Ali et al., 2009) (Ali et al., 2009) (Mozaffarnia, Teimuri‐Mofrad & Rashidi, 2020).

Coordination Chemistry

Environmentally Friendly Synthesis

properties

IUPAC Name

5,6-dimethoxy-2-(pyridine-4-carbonyl)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-21-14-8-11-7-13(16(19)10-3-5-18-6-4-10)17(20)12(11)9-15(14)22-2/h3-6,8-9,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTXFAJJDHEROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)C(=O)C3=CC=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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